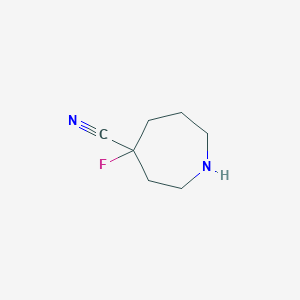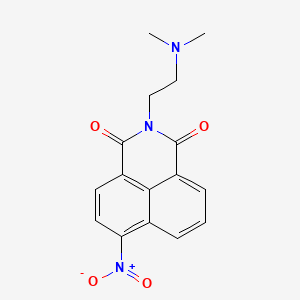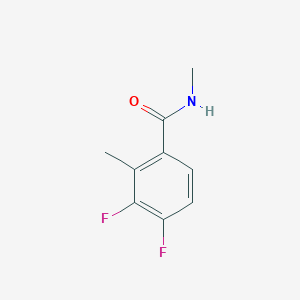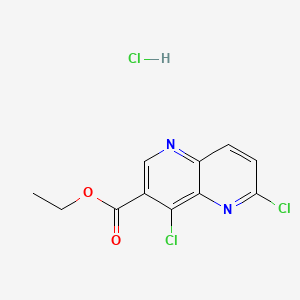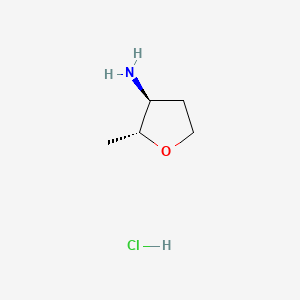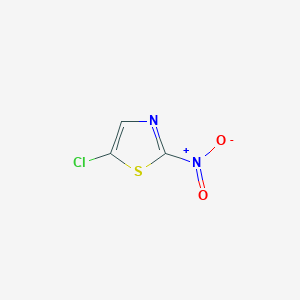
5-Chloro-2-nitro-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-nitrothiazole is a heterocyclic compound that contains both chlorine and nitro functional groups attached to a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-nitrothiazole typically involves the nitration of 2-chlorothiazole. One common method includes the reaction of 2-chlorothiazole with a nitrating agent such as a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of 5-Chloro-2-nitrothiazole often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-nitrothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as methoxide ions, leading to the formation of 2-methoxy-5-nitrothiazole.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, forming 5-chloro-2-aminothiazole.
Oxidation: Although less common, the thiazole ring can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol is a common reagent for nucleophilic substitution reactions.
Major Products:
2-Methoxy-5-nitrothiazole: Formed via nucleophilic substitution.
5-Chloro-2-aminothiazole: Formed via reduction of the nitro group.
Aplicaciones Científicas De Investigación
5-Chloro-2-nitrothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with antimicrobial and antiparasitic properties.
Agrochemicals: Used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: Incorporated into polymers and dyes for its unique chemical properties.
Biological Studies: Investigated for its potential in inhibiting biofilm formation and eradicating bacterial pathogens.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-nitrothiazole involves its interaction with biological molecules:
Comparación Con Compuestos Similares
5-Nitrothiazole: Lacks the chlorine substituent but shares similar bioactive properties.
2-Chloro-5-nitrobenzothiazole: Contains a benzene ring fused to the thiazole ring, offering different chemical properties.
Uniqueness: 5-Chloro-2-nitrothiazole is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and bioactivity compared to its analogs. This dual functionality makes it a versatile compound in various chemical and biological applications .
Propiedades
Número CAS |
138616-17-8 |
|---|---|
Fórmula molecular |
C3HClN2O2S |
Peso molecular |
164.57 g/mol |
Nombre IUPAC |
5-chloro-2-nitro-1,3-thiazole |
InChI |
InChI=1S/C3HClN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H |
Clave InChI |
HATZNMFCQURBJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate](/img/structure/B14023277.png)
![2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B14023279.png)



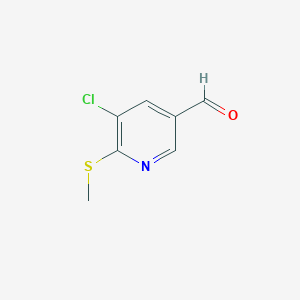

![N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14023318.png)
